methyl2-hydroxy-2-(2,3,4-trifluorophenyl)acetate

Description

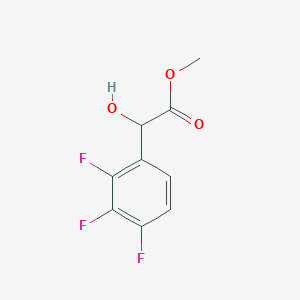

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is a fluorinated organic compound featuring a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions. The molecule contains an acetate ester backbone with a hydroxyl group and the trifluorophenyl moiety attached to the α-carbon. Its molecular formula is C₉H₇F₃O₃, with a molecular weight of 220.15 g/mol.

The trifluorophenyl group contributes electron-withdrawing effects, which may influence reactivity and stability. Applications of such compounds are often found in pharmaceutical intermediates or agrochemicals due to fluorine's ability to modulate bioavailability and metabolic resistance .

Properties

IUPAC Name |

methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEJCAZJVNLTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.

Reduction: Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The molecular formula is , with a molecular weight of approximately 234.17 g/mol. The presence of both a hydroxyl and an ester functional group contributes to its diverse chemical behavior.

Pharmaceutical Applications

Drug Development:

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl substitution can enhance biological activity by improving binding affinity to biological targets. Compounds with similar structures have demonstrated promising results in drug discovery efforts focused on anti-inflammatory and analgesic properties .

Case Study:

A study investigated derivatives of methyl esters containing trifluoromethyl groups for their potential as HDAC inhibitors. The synthesized compounds exhibited significant antiproliferative activity against cancer cell lines, indicating that modifications to the trifluoromethyl-substituted phenolic structure could lead to novel anticancer agents .

Antimicrobial Properties:

Research has shown that compounds with similar trifluoromethyl substitutions possess antimicrobial properties. The compound's ability to interact with biological membranes may contribute to its efficacy against various pathogens .

Mechanism of Action:

The mechanism by which methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate exerts its biological effects may involve enzyme inhibition or receptor modulation. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory processes .

Material Science

Polymer Synthesis:

The compound can be utilized in the synthesis of polymers due to its reactive ester group. This application is particularly relevant in developing materials with specific thermal and mechanical properties.

Data Table: Potential Applications in Material Science

| Application Type | Description | Potential Benefits |

|---|---|---|

| Polymerization | Used as a monomer for creating polymers | Enhanced mechanical properties |

| Coatings | Incorporated into coatings for improved durability | Resistance to environmental degradation |

| Additives | Serves as an additive in plastics | Improved flexibility and strength |

Environmental Chemistry

Synthesis of Biodegradable Compounds:

Research into modifying methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate for creating biodegradable alternatives has gained traction. The incorporation of fluorinated groups can alter degradation pathways, making it a candidate for environmentally friendly materials .

Conclusions and Future Directions

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate presents diverse applications across pharmaceutical development, biological research, material science, and environmental chemistry. Continued exploration into its chemical modifications could yield novel compounds with enhanced properties suitable for various applications.

Future research should focus on:

- Detailed molecular docking studies to elucidate binding interactions with biological targets.

- Long-term toxicity studies to assess safety profiles for potential therapeutic use.

- Development of synthetic routes that maximize yield while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate with structurally related fluorinated esters, focusing on substituent effects, molecular properties, and inferred applications.

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The 2,3,4-trifluorophenyl group in the target compound provides steric hindrance and electron withdrawal, which may slow ester hydrolysis compared to mono-fluorinated analogs (e.g., CAS 1019554-28-9) .

Electronic and Steric Influences: Trifluoromethylthio (SCF₃) in CAS 1218505-29-3 introduces strong electron-withdrawing and lipophilic effects, likely enhancing membrane permeability compared to the target compound’s hydroxyl group . Amino groups (e.g., CAS 1019554-28-9) impart basicity, enabling salt formation and altering pharmacokinetic profiles relative to the neutral hydroxyl group in the target compound .

Synthetic Utility: The hydroxyl group in the target compound could serve as a handle for further derivatization (e.g., phosphorylation, glycosylation), whereas amino or thioether groups in analogs enable nucleophilic substitution or metal-catalyzed coupling reactions .

Research Findings and Implications

- Hydrogen-Bonding Capacity : The hydroxyl group in methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate may improve crystallinity, facilitating structural determination via X-ray crystallography tools like SHELX or OLEX2 .

- Metabolic Stability: Fluorine substitution typically reduces metabolic degradation, suggesting the target compound could exhibit longer half-lives than non-fluorinated analogs in biological systems .

Biological Activity

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The presence of the hydroxyl group also contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown moderate inhibition against Mycobacterium tuberculosis and other pathogens. The trifluoromethyl group enhances the lipophilicity of the compounds, facilitating membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In studies assessing various derivatives, some were found to significantly suppress COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM, indicating promising anti-inflammatory potential .

Enzyme Inhibition

The trifluoromethyl phenyl group has been linked to enhanced inhibition of enzymes such as acetylcholinesterase (AChE). Compounds related to methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate have shown IC50 values in the range of 27.04–106.75 μM against AChE, suggesting that this compound may also possess neuroprotective properties by modulating cholinergic signaling .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by stabilizing the transition state during enzyme interactions or receptor binding .

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | COX-1 Inhibition | 19.45 | |

| Compound B | COX-2 Inhibition | 31.4 | |

| Compound C | AChE Inhibition | 27.04 | |

| Compound D | Antimicrobial (Mtb) | MIC ≥ 62.5 |

Case Studies

- Anti-inflammatory Study : A series of pyrimidine derivatives were synthesized that included similar trifluoromethyl substitutions. These compounds showed significant inhibition of COX enzymes in vitro, with some derivatives outperforming traditional anti-inflammatory drugs like indomethacin in suppressing iNOS and COX-2 expression in RAW264.7 cells .

- Antimicrobial Evaluation : A study evaluated a library of hydrazinecarboxamides against Mycobacterium tuberculosis and found that certain derivatives exhibited mild activity with MIC values around 250 µM, highlighting potential for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.